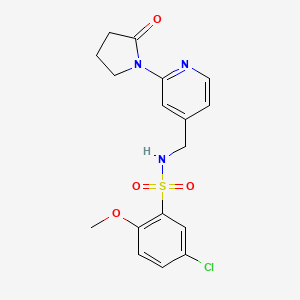

5-chloro-2-methoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide

Description

This compound belongs to the benzenesulfonamide class, characterized by a sulfonamide group (-SO₂NH-) linked to a substituted benzene ring and a heterocyclic side chain. The core structure includes:

- Pyridin-4-ylmethyl group: Provides a rigid aromatic scaffold for target binding.

- 2-Oxopyrrolidin-1-yl substituent: Introduces a lactam ring, which may influence solubility, metabolic stability, and receptor selectivity.

Properties

IUPAC Name |

5-chloro-2-methoxy-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O4S/c1-25-14-5-4-13(18)10-15(14)26(23,24)20-11-12-6-7-19-16(9-12)21-8-2-3-17(21)22/h4-7,9-10,20H,2-3,8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVFJMWRAFZYLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC(=NC=C2)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidinone Intermediate: The synthesis begins with the preparation of the 2-oxopyrrolidin-1-yl intermediate through a cyclization reaction.

Pyridine Derivative Formation: The pyrrolidinone intermediate is then reacted with a pyridine derivative under specific conditions to form the pyridin-4-yl intermediate.

Sulfonamide Formation: The final step involves the reaction of the pyridin-4-yl intermediate with 5-chloro-2-methoxybenzenesulfonyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed to modify the sulfonamide group or other functional groups within the molecule.

Substitution: The chloro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

5-chloro-2-methoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide has been explored for various scientific research applications, including:

Medicinal Chemistry: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it a candidate for drug development.

Biological Studies: It has been used in studies to understand its effects on cellular processes and pathways.

Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to changes in cell signaling and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The following table summarizes critical structural variations among similar benzenesulfonamide derivatives:

Key Observations:

Side Chain Heterocycles: The target compound’s 2-oxopyrrolidin-1-yl group distinguishes it from analogs with piperidine (e.g., Compound 17) or triazolo-pyridine (). Pyrrolidinone’s lactam structure may enhance hydrogen bonding and metabolic stability compared to saturated piperidine rings . Piperidine-based analogs (e.g., Compound 17) show confirmed dual receptor antagonism, suggesting that heterocycle choice critically impacts target selectivity .

Substituent Effects on Benzene Ring: Methoxy and chloro groups are conserved in Compounds 17 and the target compound. Simpler analogs (e.g., N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide) retain biological activity, indicating the sulfonamide core is pharmacophoric .

Synthetic Accessibility: Yields for analogs range from 58% (Compound 11) to 76% (Compound 17), achieved via sulfonyl chloride-amine coupling (General Procedure D). The target compound likely follows a similar route, though scalability may depend on pyrrolidinone availability .

Physicochemical and Pharmacokinetic Properties

- The target compound’s 2-oxopyrrolidin-1-yl group may improve aqueous solubility compared to piperidine analogs (e.g., Compound 17’s solid form) due to increased polarity .

Biological Activity

5-Chloro-2-methoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action, supported by diverse research findings and data tables.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a chloro group, a methoxy group, and a benzenesulfonamide moiety linked to a pyridinyl-pyrrolidinyl group. The synthesis typically involves multiple steps, including:

- Formation of the Benzene Sulfonamide Core : Utilizing electrophilic aromatic substitution to introduce the chloro and methoxy groups.

- Attachment of the Pyrrolidinyl Group : Achieved through nucleophilic substitution reactions.

Biological Activity

The biological activity of this compound has been evaluated across various studies, focusing on its effects on cellular pathways and potential therapeutic applications.

Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. For instance, related compounds have shown higher antioxidant activity compared to standard references, with specific derivatives demonstrating up to 1.35 times greater activity in reducing power assays .

Cardiovascular Effects

A study using an isolated rat heart model evaluated the impact of benzenesulfonamide derivatives on perfusion pressure and coronary resistance. It was found that certain derivatives significantly decreased perfusion pressure compared to controls, indicating potential cardiovascular benefits .

| Compound | Dose (nM) | Perfusion Pressure (mmHg) | Coronary Resistance (dynes·s/cm^5) |

|---|---|---|---|

| Control | - | 80 | 150 |

| Benzenesulfonamide | 0.001 | 70 | 130 |

| Compound 2 | 0.001 | 68 | 125 |

| Compound 3 | 0.001 | 72 | 135 |

Antimicrobial Activity

In vitro studies have demonstrated that sulfonamide derivatives possess antimicrobial properties, inhibiting the growth of various bacterial strains. This activity is attributed to their ability to interfere with bacterial folate synthesis pathways .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for various metabolic processes, potentially leading to reduced cell proliferation in cancer cells.

- Receptor Modulation : It may act on specific receptors involved in cardiovascular regulation, influencing vascular tone and resistance.

Case Studies

Several studies have highlighted the compound's versatility:

- Anticancer Studies : A series of derivatives were synthesized and tested for anti-proliferative activity against cancer cell lines, showing promising results in inhibiting cell growth .

- Docking Studies : Computational analysis has suggested that these compounds interact favorably with target proteins involved in calcium channel modulation, indicating potential for treating conditions like hypertension .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 5-chloro-2-methoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide, and how can reaction efficiency be optimized?

- Methodology : Synthesis typically involves multi-step reactions, including sulfonamide coupling, pyridine functionalization, and pyrrolidinone introduction. For example, cyclization reactions using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C) are common for forming heterocyclic cores . Optimization may involve adjusting solvent systems (e.g., dichloromethane or DMF), stoichiometry of intermediates, and catalytic conditions (e.g., Pd-mediated cross-coupling). Reaction progress should be monitored via TLC or HPLC-MS to isolate intermediates and minimize side products.

Q. How is the crystal structure of this compound characterized, and what insights does it provide into molecular conformation?

- Methodology : X-ray crystallography is the gold standard for structural elucidation. Key parameters include bond lengths (e.g., C–S bonds in sulfonamide groups at ~1.76 Å), dihedral angles between aromatic rings, and hydrogen-bonding networks (e.g., N–H···O interactions stabilizing the pyrrolidinone moiety). Data from related sulfonamides show that methoxy and chloro substituents influence packing efficiency and intermolecular interactions .

Q. What spectroscopic techniques are critical for confirming the identity and purity of this compound?

- Methodology :

- IR Spectroscopy : Confirms functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹, pyrrolidinone C=O at ~1680 cm⁻¹) .

- NMR : ¹H NMR reveals proton environments (e.g., pyridyl protons at δ 8.0–8.5 ppm, methoxy singlet at δ ~3.8 ppm). ¹³C NMR identifies quaternary carbons, such as the sulfonamide-linked aromatic carbons .

- HRMS : Validates molecular formula via exact mass measurement (e.g., [M+H]⁺ with <2 ppm error).

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and binding interactions with biological targets?

- Methodology : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps influencing electrophilicity). Molecular docking against targets like enzymes or receptors (e.g., kinases, GPCRs) identifies potential binding pockets. For instance, the pyrrolidinone moiety may form hydrogen bonds with catalytic residues, while the sulfonamide group enhances solubility and target affinity .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodology :

- Assay Validation : Compare results across orthogonal assays (e.g., enzymatic vs. cell-based assays) to rule out false positives.

- Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess if discrepancies arise from compound degradation .

- Structural-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing methoxy with ethoxy) to isolate pharmacophore contributions .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- Methodology : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC quantification. Buffers at pH 1.2 (stomach) and 7.4 (blood) simulate physiological conditions. Degradation products (e.g., hydrolysis of the pyrrolidinone ring) are identified via LC-MS .

Q. What advanced separation techniques are recommended for purifying this compound from complex reaction mixtures?

- Methodology :

- Preparative HPLC : Utilize C18 columns with gradient elution (e.g., water:acetonitrile + 0.1% TFA) for high-resolution separation.

- Membrane Technologies : Nanofiltration removes low-MW impurities while retaining the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.